4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid
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Overview
Description
This compound is a complex organic molecule with the molecular formula C23H24N4O4S . It contains several functional groups, including a methoxyphenyl group, a thiazolyl group, an amino group, a morpholinyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques, including NMR and IR . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 452.5 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved papers.Scientific Research Applications
Potential PET Agent for Parkinson's Disease Imaging
A study by Wang et al. (2017) elaborated on the synthesis of a related compound, HG-10-102-01, aiming to develop a new potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This compound was synthesized through a multi-step process, demonstrating the chemical versatility and potential biomedical applications of compounds within this chemical family (Min Wang, Mingzhang Gao, Zhidong Xu, & Q. Zheng, 2017).
Antimicrobial Activity
Bektaş et al. (2007) reported the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. This work illustrates the potential of thiazolyl-amino and morpholin-4-yl substituted compounds in generating derivatives with significant antimicrobial properties against various microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).
Synthesis of Heterocyclic Compounds
El-Sakka et al. (2014) explored the reactivity of a similar compound towards nitrogen-containing nucleophiles, leading to the synthesis of novel amino acid derivatives. This research underscores the compound's utility in synthesizing diverse heterocyclic compounds that exhibited antimicrobial activities, suggesting its role in developing new antibacterial agents (S. El-Sakka, M. H. Soliman, & Rokaia SAFWAT ABDULLAH, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-3-morpholin-4-yl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-13-4-2-12(3-5-13)14-11-27-18(19-14)20-17(24)15(10-16(22)23)21-6-8-26-9-7-21/h2-5,11,15H,6-10H2,1H3,(H,22,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICSHKAUWMRCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid |
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